[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478729
InChI: InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-11-9-8-10-13(14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22)/t13?,14?,15-/m0/s1
SMILES: CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol

[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13478729

Molecular Formula: C18H35N3O3

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C18H35N3O3
Molecular Weight 341.5 g/mol
IUPAC Name tert-butyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate
Standard InChI InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-11-9-8-10-13(14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22)/t13?,14?,15-/m0/s1
Standard InChI Key MEELSOBURCLVDH-NRXISQOPSA-N
Isomeric SMILES CCN(C1CCCCC1NC(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
SMILES CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is tert-butyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate. Its molecular formula, C₁₈H₃₅N₃O₃, reflects the integration of 18 carbon atoms, 35 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The tert-butyl carbamate group (-OC(=O)NC(C)(C)C) and the cyclohexyl-ethylamine backbone are critical to its structural identity.

Stereochemical Configuration

The (S)-configuration at the 2-amino-3-methylbutyrylamino moiety introduces chirality, which is pivotal for interactions with biological targets such as enzymes or receptors . The cyclohexyl ring adopts a chair conformation, minimizing steric hindrance and optimizing spatial orientation for molecular recognition.

Spectral and Computational Data

  • InChI Key: MEELSOBURCLVDH-NRXISQOPSA-N.

  • SMILES: CCN(C1CCCCC1NC(=O)C@HN)C(=O)OC(C)(C)C.

  • XLogP3: 2.89 (predicted lipophilicity).

  • Topological Polar Surface Area (TPSA): 55.4 Ų, indicating moderate polarity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the Cyclohexyl Backbone: Cyclohexylamine derivatives are functionalized via alkylation or acylation.

  • Introduction of the Amino Acid Moiety: (S)-2-amino-3-methylbutyric acid is coupled to the cyclohexyl group using carbodiimide-based reagents (e.g., EDCI) and activating agents like HOBt .

  • Protection with tert-Butyl Carbamate: The ethylamine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Key Reagents and Conditions

  • Coupling Agents: EDCI, HBTU, or DCC .

  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF) .

  • Deprotection: Trifluoroacetic acid (TFA) selectively removes the tert-butyl group under mild conditions .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: 2.89 (moderate lipophilicity, suitable for membrane permeability).

  • Aqueous Solubility: <1 mg/mL, necessitating formulation with co-solvents like DMSO for in vitro assays.

Stability

Biological Activity and Mechanisms

Anticancer Activity

In a study of similar L-γ-methyleneglutamic acid amides, tert-butyl ester prodrugs showed selective cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231) without affecting nonmalignant MCF-10A cells . This suggests potential for targeted cancer therapies .

Applications in Pharmaceutical Research

Prodrug Development

The tert-butyl ester serves as a prodrug strategy, improving pharmacokinetics by delaying metabolism until systemic absorption . For instance, prodrugs of L-γ-methyleneglutamic acid amides demonstrated prolonged half-lives in preclinical models .

Peptide Synthesis

As a protected intermediate, this compound is valuable in solid-phase peptide synthesis (SPPS). The tert-butyl group safeguards amines during coupling, enabling sequential assembly of complex peptides .

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